

trans-2-Decene CAS number and registry information

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Compound of Interest

Compound Name: *trans-2-Decene*

Cat. No.: B104024

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In-Depth Technical Guide: trans-2-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decene, also known as (E)-2-Decene, is an unsaturated hydrocarbon with the chemical formula $C_{10}H_{20}$. As a member of the alkene family, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the CAS registry information, physicochemical properties, and analytical methodologies related to **trans-2-Decene**, tailored for a technical audience. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this guide furnishes general procedures and key characterization data.

Registry Information and Physical Properties

trans-2-Decene is registered under CAS number 19398-79-9. The following tables summarize its key registry details and physical properties, compiled from various chemical databases.

Table 1: Registry and Identification

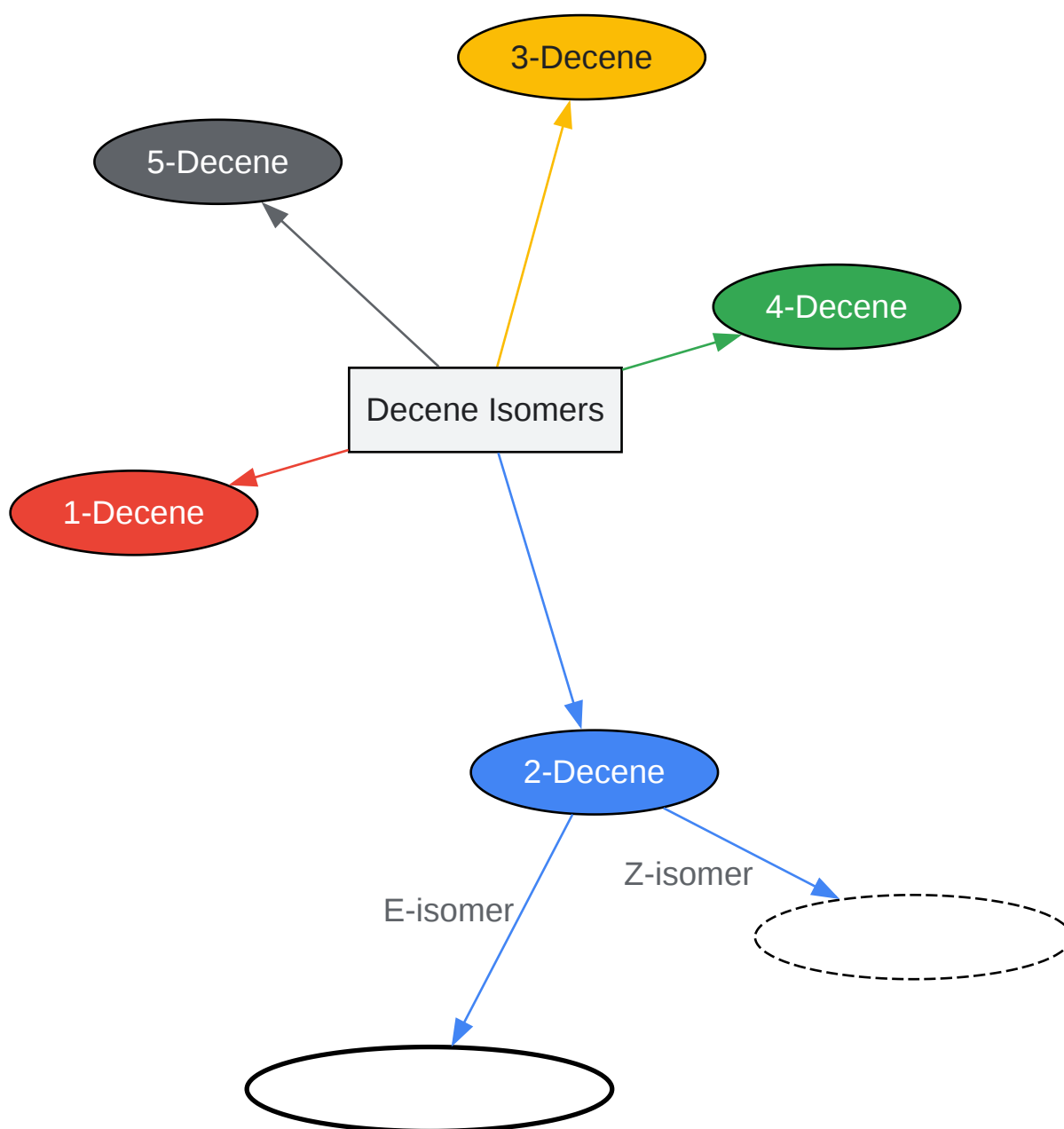
Property	Value
CAS Number	19398-79-9
Molecular Formula	C ₁₀ H ₂₀
Molecular Weight	140.27 g/mol
IUPAC Name	(E)-dec-2-ene
PubChem CID	32899

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	Clear colorless liquid	--INVALID-LINK--
Boiling Point	172-173 °C	--INVALID-LINK--
Density	0.749 g/cm ³	--INVALID-LINK--
Flash Point	46.9 °C	--INVALID-LINK--
Water Solubility	Insoluble	--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient)	5.4	--INVALID-LINK--

Isomeric Relationship of Decenes

The structural diversity of decene isomers plays a crucial role in their chemical and physical properties. The position of the double bond and the stereochemistry around it (cis/trans or Z/E) lead to a variety of isomers, with **trans-2-decene** being one of the more stable forms. Internal alkenes like 2-decene are generally more thermodynamically stable than terminal alkenes such as 1-decene.



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Caption: Relationship of **trans-2-Decene** to other positional and geometric isomers of decene.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for **trans-2-Decene** are not readily available. However, the following sections outline general methodologies for its synthesis, purification, and characterization based on standard organic chemistry techniques.

Synthesis: Isomerization of 1-Decene

A common synthetic route to internal alkenes is the isomerization of terminal alkenes. This can be achieved using a variety of catalysts.

General Protocol:

- **Catalyst Preparation:** A suitable catalyst, such as a rhodium complex with a phosphine ligand (e.g., Rh-BIPHEPHOS), is prepared or obtained commercially.
- **Reaction Setup:** A reaction vessel is charged with 1-decene and a solvent (e.g., toluene or DMF). The system is then rendered inert, typically by purging with nitrogen or argon.
- **Initiation:** The catalyst is introduced to the reaction mixture, and the solution is heated to the desired temperature.
- **Monitoring:** The progress of the isomerization is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the relative concentrations of decene isomers.
- **Workup:** Once equilibrium is reached or the desired conversion is achieved, the catalyst is removed (e.g., by filtration through silica gel), and the solvent is evaporated under reduced pressure to yield the mixture of decene isomers.

Purification: Preparative Gas Chromatography

Due to the similar boiling points of decene isomers, purification of **trans-2-Decene** often requires preparative gas chromatography.

General Protocol:

- **Column Selection:** A high-polarity stationary phase column is typically chosen to achieve separation of the cis/trans isomers.
- **Parameter Optimization:** The injector temperature, oven temperature program, and carrier gas flow rate are optimized to maximize the resolution between the different decene isomers.

- **Injection and Collection:** The crude mixture of decene isomers is injected onto the column. The eluent corresponding to the **trans-2-Decene** peak is collected in a cooled trap.
- **Purity Analysis:** The purity of the collected fraction is assessed using analytical gas chromatography.

Characterization

1. Gas Chromatography (GC)

GC is a primary tool for assessing the purity of **trans-2-Decene** and quantifying the composition of isomer mixtures.

General Protocol:

- **Instrument:** A gas chromatograph equipped with a flame ionization detector (FID).
- **Column:** A high-resolution capillary column with a polar stationary phase (e.g., HP-PLOT Q).
- **Carrier Gas:** Helium or hydrogen.
- **Temperature Program:** An appropriate temperature program is developed to separate all decene isomers.
- **Analysis:** The retention times and peak areas are used to identify and quantify the components of the sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **trans-2-Decene**, particularly for verifying the trans stereochemistry.

General Protocol:

- **^1H NMR:** The spectrum of **trans-2-Decene** will show characteristic signals for the vinylic protons. The coupling constant (J-value) between these protons is typically in the range of 11-18 Hz for a trans configuration, which is significantly larger than the 6-14 Hz range observed for cis isomers.

- ^{13}C NMR: The spectrum will show distinct signals for the sp^2 hybridized carbons of the double bond, typically in the range of 100-150 ppm.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

General Protocol:

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The infrared spectrum is recorded.
- Analysis: Key characteristic peaks for trans-alkenes include:
 - C-H stretch of the sp^2 carbons: $\sim 3020\text{ cm}^{-1}$
 - C=C stretch: $\sim 1670\text{ cm}^{-1}$ (this can be weak for symmetrical alkenes)
 - C-H out-of-plane bend (wag): A strong, characteristic peak around 965 cm^{-1} for the trans C-H bonds on the double bond.

Biological Activity and Toxicology

There is a notable lack of specific toxicological and biological activity data for **trans-2-Decene** in the scientific literature. However, information on related C10 hydrocarbons can provide some general insights.

- General Toxicity: Decane and its isomers are generally considered to have low acute and chronic toxicity.[1][2] Inhalation of high concentrations may lead to central nervous system depression.[1]
- Biodegradation: Studies have shown that microbial consortia from diverse environments can metabolize alkenes of different chain lengths, including C10 alkenes.[3] This suggests that **trans-2-Decene** is likely biodegradable.

- Toxicokinetics: Inhalation studies in rats with C8 to C10 1-alkenes have shown that these compounds are absorbed into the blood and accumulate in organs, with a higher accumulation observed for longer chain alkenes.[4]

It is crucial to note that this information is for related compounds and may not be directly applicable to **trans-2-Decene**. A thorough toxicological assessment would be required for any specific application.

Conclusion

trans-2-Decene is a chemically significant isomer of decene with well-defined physical properties. While specific, detailed experimental protocols for its synthesis and handling are not widely published, its preparation and characterization can be achieved through standard organic chemistry techniques. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the key parameters for its identification, purification, and analysis. The lack of specific biological data underscores the need for further research in this area, particularly if the compound is being considered for applications where human or environmental exposure is possible.

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